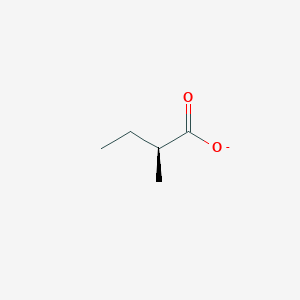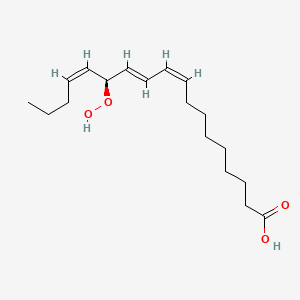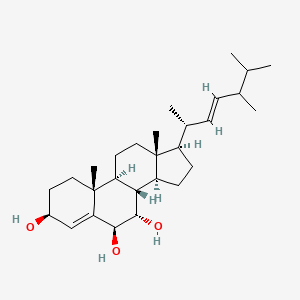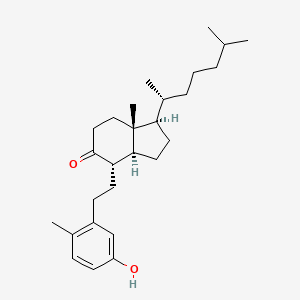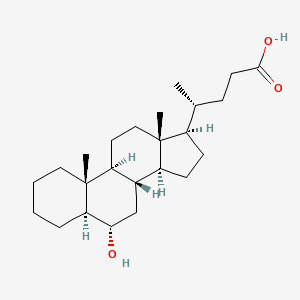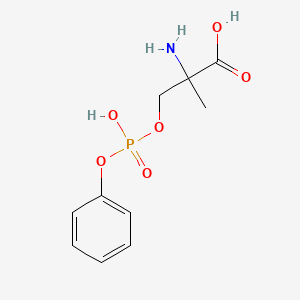
Msoppe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MSOPPE: , or alpha-methylserine-O-phosphate monophenyl ester , is a synthetic organic compound known for its role as a metabotropic glutamate receptor antagonist. It is particularly selective for group II metabotropic glutamate receptors over group III receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-methylserine-O-phosphate monophenyl ester typically involves the esterification of alpha-methylserine with phenyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods: While detailed industrial production methods for alpha-methylserine-O-phosphate monophenyl ester are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Alpha-methylserine-O-phosphate monophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Alpha-methylserine-O-phosphate monophenyl ester has several scientific research applications, including:
Neuroscience: It is used to study the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
Pharmacology: The compound is used to investigate the effects of metabotropic glutamate receptor antagonists on various physiological and pathological processes.
Biochemistry: It is employed in studies involving enzyme kinetics and receptor-ligand interactions.
Mechanism of Action
Alpha-methylserine-O-phosphate monophenyl ester exerts its effects by antagonizing metabotropic glutamate receptors, specifically group II receptors. This antagonism inhibits the receptor’s normal function, leading to changes in synaptic transmission and plasticity. The compound’s molecular targets include the metabotropic glutamate receptors, and its action involves modulating the signaling pathways associated with these receptors .
Comparison with Similar Compounds
(RS)-alpha-methyl-4-carboxyphenylglycine (MCPG): Another metabotropic glutamate receptor antagonist with a broader selectivity profile.
(2S)-alpha-ethylglutamic acid (EGLU): A selective antagonist for group II metabotropic glutamate receptors.
Uniqueness: Alpha-methylserine-O-phosphate monophenyl ester is unique due to its high selectivity for group II metabotropic glutamate receptors over group III receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C10H14NO6P |
|---|---|
Molecular Weight |
275.19 g/mol |
IUPAC Name |
2-amino-3-[hydroxy(phenoxy)phosphoryl]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14NO6P/c1-10(11,9(12)13)7-16-18(14,15)17-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
GBCGDIQJCHNFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(=O)(O)OC1=CC=CC=C1)(C(=O)O)N |
Synonyms |
alpha-methylserine-O-phosphate monophenyl ester MSOPPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)



![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)
